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Compound of Interest

Compound Name: Cinnolin-6-ylmethanol

Cat. No.: B15223638

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Cinnolin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and
materials science. Due to the limited availability of directly published experimental data for this
specific molecule, this document presents a predicted spectroscopic profile based on
established principles and data from closely related structural analogs, such as cinnoline and
quinolin-6-ylmethanol. This guide also outlines detailed experimental protocols for the
acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for Cinnolin-6-
ylmethanol. These predictions are derived from the analysis of the parent cinnoline
heterocycle and the influence of the 6-hydroxymethyl substituent, drawing parallels with the
known data for quinolin-6-ylmethanol.

Table 1: Predicted *"H NMR Spectroscopic Data

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)

~9.3 d ~4.5 1H H-4
~8.8 d ~8.8 1H H-8
~8.2 d ~15 1H H-5
~7.9 dd ~8.8,~1.5 1H H-7
~7.8 d ~4.5 1H H-3
~4.9 S - 2H -CHz-
~2.0 brs - 1H -OH

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCIs, Reference: CDClIs (0 77.16 ppm)

Chemical Shift (6, ppm) Assignment
~150.5 C-8a

~148.0 C-4

~145.0 C-4a

~135.0 C-6

~132.0 C-8

~130.0 C-5

~128.0 C-7

~125.0 C-3

~64.0 -CH20H

Table 3: Predicted IR Spectroscopic Data
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Sample Preparation: KBr Pellet

Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Broad, Strong O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)

~1620 Medium C=N stretch (cinnoline ring)
~1580, ~1500 Medium to Strong C=C stretch (aromatic ring)
~1450 Medium C-H bend (aliphatic)

~1050 Strong C-O stretch (primary alcohol)
830 Strong C-H out-of-plane bend (para-

disubstituted-like)

Table 4: Predicted Mass Spectrometry Data

lonization Method: Electron lonization (El)

mlz Relative Intensity (%) Assignment

160 100 [M]* (Molecular lon)
159 80 [M-H]*

131 60 [M-CHOJ*

130 40 [M-CH20]*

103 30 [C7HsN]*

76 20 [CeHa]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for Cinnolin-6-ylmethanol.
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Synthesis of Cinnolin-6-ylmethanol

A plausible synthetic route to Cinnolin-6-ylmethanol involves the oxidation of 6-
methylcinnoline.

Materials:

e 6-methylcinnoline

e Selenium dioxide (SeO2)

» Dioxane

o Water

e Sodium bicarbonate (NaHCOs) solution
o Ethyl acetate

e Anhydrous magnesium sulfate (MgSOa)
« Silica gel for column chromatography
Procedure:

e A mixture of 6-methylcinnoline (1 equivalent) and selenium dioxide (1.2 equivalents) in
dioxane and a small amount of water is refluxed for 4-6 hours.

e The reaction progress is monitored by Thin Layer Chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature and filtered to remove
selenium metal.

e The filtrate is concentrated under reduced pressure.

e The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate
solution and then with brine.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
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e The crude product is purified by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Cinnolin-6-ylmethanol.

NMR Spectroscopy

Instrumentation:
e A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
Sample Preparation:

o Approximately 5-10 mg of purified Cinnolin-6-ylmethanol is dissolved in ~0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

e The solution is transferred to a 5 mm NMR tube.

IH NMR Acquisition:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30").

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: ~3-4 seconds.

Temperature: 298 K.

13C NMR Acquisition:

e Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
e Spectral Width: 0-220 ppm.

e Number of Scans: 1024-4096, due to the low natural abundance of 13C.
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o Relaxation Delay: 2 seconds.
e Acquisition Time: ~1-2 seconds.

e Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation:
o Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation (KBr Pellet Method):

e A small amount (~1-2 mg) of dry, finely ground Cinnolin-6-ylmethanol is mixed with ~100-
200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

e The mixture is ground to a very fine, homogeneous powder.

» A portion of the powder is placed in a pellet-forming die and pressed under high pressure (8-
10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment is recorded prior to sample
analysis.

Mass Spectrometry (MS)

Instrumentation:

o A mass spectrometer equipped with an Electron lonization (EI) source and a quadrupole or
time-of-flight (TOF) mass analyzer.
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Sample Introduction:

e The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a
gas chromatograph (GC-MS).

Data Acquisition:

lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-500.

Scan Rate: 1 scan/second.

Source Temperature: 200-250 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
Cinnolin-6-ylmethanol.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of Cinnolin-6-ylmethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15223638#spectroscopic-data-nmr-ir-ms-of-cinnolin-
6-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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